1-Methyl-1H-indol-2-amine

Descripción general

Descripción

“1-Methyl-1H-indol-2-amine” is an indolamine . Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century . Interest in developing new methods for indole synthesis has burgeoned over the past few years . These new methods have been fragmented across the literature of organic chemistry . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

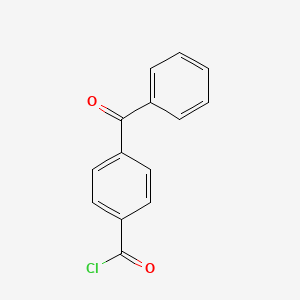

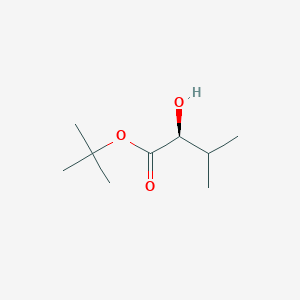

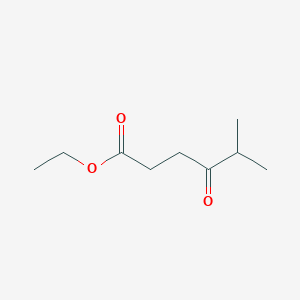

The molecular formula of “1-Methyl-1H-indol-2-amine” is C8H8N2 . There are four bonds in the five-membered indole ring . In classifying methods for synthesis, we have focused on the last bond formed .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Physical And Chemical Properties Analysis

The molecular weight of “1-Methyl-1H-indol-2-amine” is 132.16 g/mol . The compound has a number of computed properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and others .

Aplicaciones Científicas De Investigación

- Indole derivatives are biologically active compounds used for the treatment of various health conditions, including cancer, microbial infections, and other disorders .

- They are used in the synthesis of many FDA-approved drugs, such as the vinca alkaloids vinblastine and vincristine, which are used for the treatment of various types of cancer .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

- Indole derivatives, including “1-Methyl-1H-indol-2-amine”, are used as reactants in various organic synthesis reactions, such as the Suzuki-Miyaura coupling .

- These compounds are used as intermediates in the synthesis of more complex organic molecules .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

Pharmaceuticals and Medicinal Chemistry

Organic Synthesis

- Indole derivatives are used as biologically active compounds for the treatment of various health conditions, including cancer cells, microbes, and different types of disorders .

- They show various biologically vital properties .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

- “1-Methyl-1H-indol-2-amine” is used as a pharmaceutical intermediate .

- It is an active pharmaceutical ingredient used in the synthesis of various drugs .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

- Indole-containing metal complexes have significant biological and pharmacological activity .

- They are used in the area of drug discovery .

- The methods of application involve the synthesis of indole-containing metal complexes and their testing for biological and pharmacological activity .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

- “1-Methyl-1H-indol-2-amine” is used as a raw material in organic synthesis .

- It is used in the synthesis of various organic compounds .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

Biologically Active Compounds

Pharmaceutical Intermediates

Indole-Containing Metal Complexes

Raw Material in Organic Synthesis

- “1-Methyl-1H-indol-2-amine” is used as a reactant for Suzuki-Miyaura coupling .

- This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

- Indole derivatives are prevalent moieties present in selected alkaloids .

- They are important types of molecules and natural products and play a main role in cell biology .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

- Indole-containing metal complexes have significant biological and pharmacological activity .

- They are used in the area of drug discovery .

- The methods of application involve the synthesis of indole-containing metal complexes and their testing for biological and pharmacological activity .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

- The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs .

- They are used in the treatment of various types of cancer, Alzheimer’s disease, glaucoma, and hypertension .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

Suzuki-Miyaura Coupling

Alkaloid Synthesis

Drug Discovery

Pharmacophore in Medicinal Molecules

Safety And Hazards

Direcciones Futuras

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is still room for improvement in the field of indole synthesis .

Propiedades

IUPAC Name |

1-methylindol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPOMLSQTZGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472046 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indol-2-amine | |

CAS RN |

36092-88-3 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)